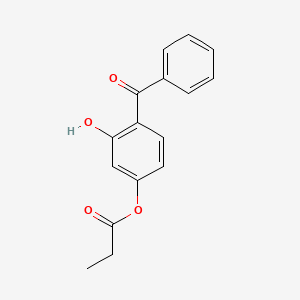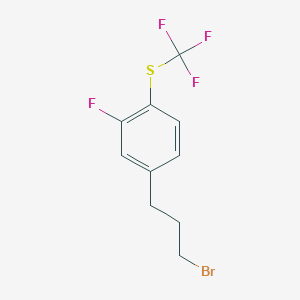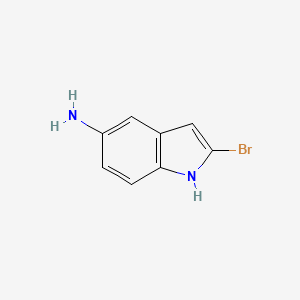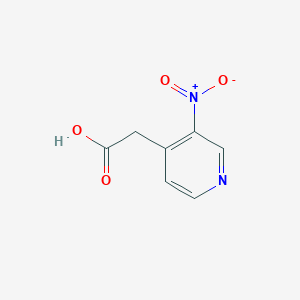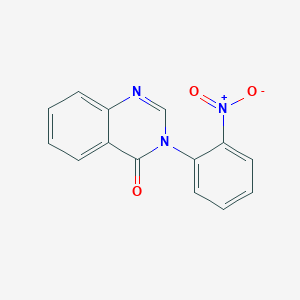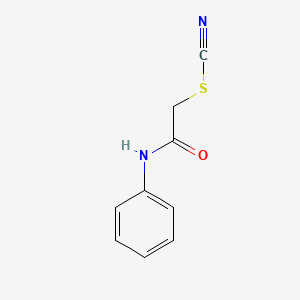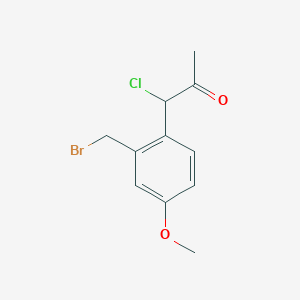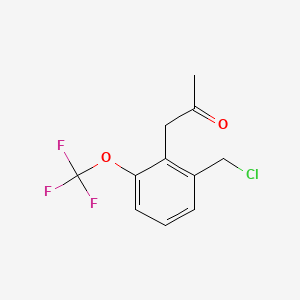
1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one is an organic compound that features a trifluoromethoxy group, a chloromethyl group, and a propan-2-one moiety
Preparation Methods
The synthesis of 1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethoxybenzene derivative:
Chloromethylation: The next step involves the chloromethylation of the benzene ring, introducing the chloromethyl group.
Formation of the propan-2-one moiety: Finally, the propan-2-one group is introduced through a series of reactions, often involving oxidation and substitution reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the chloromethyl group can participate in covalent bonding or other interactions. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 1-(2-(Chloromethyl)-6-(trifluoromethoxy)phenyl)propan-2-one include:
1-(3-Chloro-4-trifluoromethoxy-phenyl)-propan-2-one: This compound has a similar structure but with different substitution patterns on the benzene ring.
1-(4-(Trifluoromethoxy)phenyl)propan-2-one: This compound lacks the chloromethyl group but retains the trifluoromethoxy and propan-2-one moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C11H10ClF3O2 |
|---|---|
Molecular Weight |
266.64 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-6-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3O2/c1-7(16)5-9-8(6-12)3-2-4-10(9)17-11(13,14)15/h2-4H,5-6H2,1H3 |
InChI Key |
KFQREQLIIHNTAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1OC(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


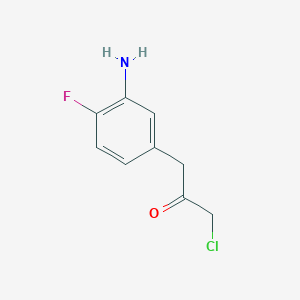

![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14071323.png)

![4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14071337.png)
